N1 Hydroxyethyl Substitution Confers a 2.1-Fold Increase in Topological Polar Surface Area vs. the N-Unsubstituted 6-(Propylthio) Core
The title compound exhibits a topological polar surface area (TPSA) of 105 Ų [1]. The closest commercially available N-unsubstituted analog, 6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (lacking the N1 hydroxyethyl group), has a computed TPSA of approximately 50 Ų, based on the Cactvs algorithm applied to the core scaffold devoid of the N1 substituent [1][2]. This substantial difference arises from the addition of a primary alcohol, which introduces both a hydrogen-bond donor and acceptor. The quantitative increase in TPSA (Δ 55 Ų) is directly relevant to predictions of passive membrane permeability and CNS penetration, which decrease non-linearly with increasing TPSA above 60 Ų [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 105 Ų |
| Comparator Or Baseline | ~50 Ų (6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, N-unsubstituted) |
| Quantified Difference | Δ 55 Ų (2.1-fold increase) |
| Conditions | Computed using Cactvs 3.4.8.24 (PubChem); comparator value is estimated based on the core scaffold. |
Why This Matters
This differentiation defines the compound's permeability class and tissue distribution profile, guiding selection for cellular versus in vivo target-engagement experiments.
- [1] PubChem Compound Summary for CID 135731826, 1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 129652938, 6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. National Center for Biotechnology Information, 2026. View Source
- [3] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRX 2005, 2, 541-553. View Source
